3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
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Overview
Description
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which cyclizes an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Halides, hydroxyl groups, and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the 3,3-dimethyl and carboxylic acid groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen position.
3,4-Dihydroisoquinoline: A related compound with a similar structure but differing in the degree of saturation.
Uniqueness
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,3-dimethyl and carboxylic acid groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-8-5-3-4-6-9(8)10(13-12)11(14)15/h3-6,10,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
RWLPCTRLUWMYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(N1)C(=O)O)C |
Origin of Product |
United States |
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